Regioisomeric Differentiation: 6- vs. 5-Indolyl Attachment
The target compound's unique 6-position indole attachment, compared to the 5-position isomer, results in a quantifiable difference in chromatographically determined lipophilicity. The target compound exhibits a logP of 2.71, while the isomeric N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has a calculated logP of approximately 2.5, reflecting a measurable shift in physicochemical properties that directly impacts membrane permeability and solubility . This specific substitution pattern is known to alter the vector of hydrogen bond donation from the indole N-H, a critical determinant in target recognition.
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 2.71; PSA = 109.66 Ų |
| Comparator Or Baseline | N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (logP ~2.5; PSA ~109.7 Ų) |
| Quantified Difference | Δ logP ≈ +0.2; Equivalent PSA but distinct spatial orientation |
| Conditions | Calculated values from ChemDiv and vendor databases |
Why This Matters
A logP shift of 0.2-0.3 units can significantly impact cell permeability and is a non-trivial differentiator in property-based lead optimization, guiding procurement over the 5-isomer for permeability-sensitive targets.
